molecular formula C12H9F3O B8676858 5-Methyl-1-(trifluoromethyl)naphthalen-2-ol CAS No. 85674-77-7

5-Methyl-1-(trifluoromethyl)naphthalen-2-ol

Cat. No. B8676858
CAS RN: 85674-77-7
M. Wt: 226.19 g/mol
InChI Key: OJQPLBBVLSDHSF-UHFFFAOYSA-N
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Description

5-Methyl-1-(trifluoromethyl)naphthalen-2-ol is a useful research compound. Its molecular formula is C12H9F3O and its molecular weight is 226.19 g/mol. The purity is usually 95%.
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properties

CAS RN

85674-77-7

Product Name

5-Methyl-1-(trifluoromethyl)naphthalen-2-ol

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

IUPAC Name

5-methyl-1-(trifluoromethyl)naphthalen-2-ol

InChI

InChI=1S/C12H9F3O/c1-7-3-2-4-9-8(7)5-6-10(16)11(9)12(13,14)15/h2-6,16H,1H3

InChI Key

OJQPLBBVLSDHSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=CC=C1)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thionyl chloride (0.33 mL, 4.52 mmol) was added dropwise at about 5° C. to a stirred solution of 3,4-dihydro-1-hydroxy-5-methyl-1-(trifluoromethyl-2(1H)-naphthalenone (1.04 g, 4.26 mmol) and 4-(dimethylamino)pyridine (3.5 mg) in pyridine (0.73 mL) under dry nitrogen. The reaction mixture was stirred and allowed to warm slowly to 25° C. (about 45 min). The reaction was judged to be complete by tlc using silica gel thin layer plates and 20% (v/v) ethyl acetate in hexane as the mobile phase. The reaction mixture was poured onto ice and extracted with diethyl ether. The ether extract was washed with water and a saturated solution of NaHCO3 in water, dried (MgSO4) and concentrated under reduced pressure to give the title compound (961 mg, 100% yield). A small sample, purified by sublimation (30°-34° C., 0.05 mm), had mp 83°-84° C.; nmr (CDCl3) δ 2.65 (s, 3H), 7.1 (d, J=9 Hz, 1H), 7.25 (m, 1H), 7.35 (q, J=8 Hz, 1H), 7.85 (m, 1H), 8.05 (d, J=9 Hz, 1H); uvλmax (MeOH) 335 nm (ε 2,770), 322 (2,420), 293 (4,050), 281 (4,680), 222 (46,400); Anal Calcd for C12H9F3O: C, 63.72% H, 4,01%; Found: C, 63.47% H, 3.96%.
Quantity
0.33 mL
Type
reactant
Reaction Step One
Name
trifluoromethyl-2(1H)-naphthalenone
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
3.5 mg
Type
catalyst
Reaction Step One
Quantity
0.73 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

Thionyl chloride (0.33 mL, 4.52 mmol) was added dropwise at about 5° C. to a stirred solution of 3,4-dihydro-1-hydroxy-5-methyl-1-(trifluoromethyl)-2(1H)-naphthalenone (1.04 g, 4.26 mmol) and 4-(dimethylamino)pyridine (3.5 mg) in pyridine (0.73 mL) under dry nitrogen. The reaction mixture was stirred and allowed to warm slowly to 25° C. (about 45 min). The reaction was judged to be complete by tlc using silica gel thin layer plates and 20% (v/v) ethyl acetate in hexane as the mobile phase. The reaction mixture was poured onto ice and extracted with diethyl ether. The ether extract was washed with water and a saturated solution of NaHCO3 in water, dried (MgSO4) and concentrated under reduced pressure to give the title compound (961 mg, 100% yield). A small sample, purified by sublimation (30°-34° C., 0.05 mm), had mp 83°-84° C.; nmr (CDCl3) δ 2.65 (s, 3H), 7.1 (d, J=9 Hz, 1H), 7.25 (m, 1H), 7.35 (q, J=8 Hz, 1H), 7.85 (m, 1H), 8.05 (d, J=9 Hz, 1H); uvλmax (MeOH) 335 nm (ε2,770), 322 (2,420), 293 (4,050), 281 (4,680), 222 (46,400); Anal Calcd for C12H9F3O: C, 63.72% H, 4.01%; Found: C, 63.47% H, 3.96%.
Quantity
0.33 mL
Type
reactant
Reaction Step One
Name
3,4-dihydro-1-hydroxy-5-methyl-1-(trifluoromethyl)-2(1H)-naphthalenone
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
3.5 mg
Type
catalyst
Reaction Step One
Quantity
0.73 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

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